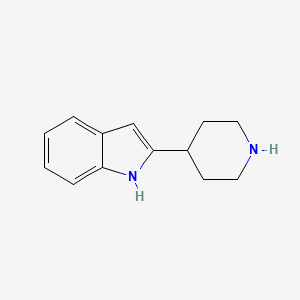

2-(piperidin-4-yl)-1H-indole

Description

BenchChem offers high-quality 2-(piperidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(piperidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSRJRFKZHTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538265 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200714-50-7 | |

| Record name | 2-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(piperidin-4-yl)-1H-indole: Core Properties and Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(piperidin-4-yl)-1H-indole is limited in publicly accessible literature. This guide synthesizes available information on closely related analogs and general principles of indole and piperidine chemistry to provide a comprehensive overview of its expected fundamental properties and characteristics. Data for analogous compounds should be interpreted with caution and serve as a predictive reference.

Introduction

The 2-(piperidin-4-yl)-1H-indole scaffold is a heterocyclic structure of significant interest in medicinal chemistry. It combines the pharmacophoric features of the indole nucleus, a common motif in numerous biologically active compounds, with a piperidine ring, which can influence solubility, basicity, and receptor interactions. This guide provides a detailed examination of the core chemical and physical properties, a plausible synthetic approach, and the potential biological significance of this compound, drawing upon data from structurally similar molecules.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Core Scaffolds and a Key Analog

| Property | Indole | Piperidine | 2-(piperidin-4-yl)-1H-benzoimidazole[1][2][3] |

| Molecular Formula | C₈H₇N | C₅H₁₁N | C₁₂H₁₅N₃ |

| Molecular Weight | 117.15 g/mol | 85.15 g/mol | 201.27 g/mol |

| Melting Point | 52-54 °C | -9 °C | 230 °C (decomposed) |

| Boiling Point | 253-254 °C | 106 °C | 441.3 °C (Predicted) |

| Solubility | Sparingly soluble in water; Soluble in hot water, alcohol, ether, benzene | Miscible with water and most organic solvents[4] | Soluble in Methanol |

| Appearance | White solid | Colorless liquid | Off-White to Pale Beige Solid[5] |

Table 2: Predicted and Analogous Spectral Data

| Spectral Data | Predicted/Analogous Information |

| ¹H NMR | Expected signals for indole aromatic protons (δ 6.5-7.7 ppm), piperidine ring protons (δ 1.5-3.5 ppm), and NH protons (indole NH ~δ 8.0 ppm, piperidine NH variable). The specific shifts and coupling constants would require experimental determination. |

| ¹³C NMR | Aromatic carbons of the indole ring are expected in the δ 100-140 ppm region. The piperidine carbons would appear in the aliphatic region (δ 20-60 ppm).[6][7] |

| IR Spectroscopy | Characteristic peaks anticipated include N-H stretching for both the indole and piperidine moieties (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching for the indole ring. |

| Mass Spectrometry | The exact mass can be calculated from the molecular formula (C₁₃H₁₆N₂), with an expected molecular ion peak in the mass spectrum. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-(piperidin-4-yl)-1H-indole is not prominently described in the literature. However, a plausible synthetic route can be devised based on established indole synthesis methodologies. One common approach is the Fischer indole synthesis.

Proposed Synthetic Workflow: Fischer Indole Synthesis

A potential synthetic route could involve the reaction of a suitably protected 4-piperidone derivative with phenylhydrazine, followed by cyclization under acidic conditions and subsequent deprotection.

General Experimental Protocol (Hypothetical):

-

Hydrazone Formation: N-Boc-4-piperidone and phenylhydrazine are dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid is added, and the mixture is stirred, typically at room temperature, until the formation of the N-Boc-4-piperidone phenylhydrazone is complete, as monitored by TLC. The product is then isolated, for instance, by precipitation or extraction.

-

Indolization: The isolated phenylhydrazone is treated with a Lewis acid like zinc chloride or a strong acid such as polyphosphoric acid. The mixture is heated to induce cyclization. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting N-protected intermediate is purified by column chromatography.

-

Deprotection: The Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, 2-(piperidin-4-yl)-1H-indole.

Biological Activity and Signaling Pathways

While the specific biological activity of 2-(piperidin-4-yl)-1H-indole is not well-documented, the broader class of indole and piperidine-containing compounds exhibits a wide range of pharmacological effects.[8] Derivatives of the 2-phenyl-3-(piperidin-4-yl)-1H-indole scaffold have shown potential in oncology and central nervous system (CNS) disorders.

For instance, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway.[9] The aberrant activation of the Hh signaling pathway is implicated in several malignancies.[9] This compound was found to repress Smoothened (SMO) activity by blocking its ciliary translocation.[9] This suggests that the 2-(piperidin-4-yl)-1H-indole core could serve as a scaffold for developing modulators of similar pathways.

Generalized Hedgehog Signaling Pathway and Potential Inhibition:

Conclusion

2-(piperidin-4-yl)-1H-indole represents a promising, yet underexplored, chemical entity. Based on the known properties of its constituent rings and related analogs, it is expected to possess favorable physicochemical properties for drug development. The versatile chemistry of the indole and piperidine moieties allows for further functionalization to explore a range of biological targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities to unlock its full therapeutic potential.

References

- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE CAS#: 38385-95-4 [m.chemicalbook.com]

- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]

- 3. 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Piperidone(675-20-7) 13C NMR [m.chemicalbook.com]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of 2-(Piperidin-4-yl)-1H-indole: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-4-yl)-1H-indole scaffold represents a promising framework in the design of novel anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms of action through which this class of compounds exerts its effects on cancer cells. While the parent compound serves as a versatile backbone, its derivatives have demonstrated significant activity through distinct and crucial cellular pathways. This document outlines the primary molecular targets, summarizes key quantitative data, provides detailed experimental protocols for mechanistic evaluation, and visualizes the involved signaling cascades and experimental workflows. The primary mechanisms discussed include the inhibition of tubulin polymerization and the modulation of the Hedgehog signaling pathway, both of which are critical for cancer cell proliferation and survival.

Core Mechanisms of Action in Cancer Cells

Derivatives of the 2-(piperidin-4-yl)-1H-indole scaffold have been shown to elicit their anticancer effects through at least two primary mechanisms: disruption of microtubule dynamics and inhibition of the Hedgehog signaling pathway.

Inhibition of Tubulin Polymerization

A significant number of indole-based compounds are recognized as potent inhibitors of tubulin polymerization.[1][2][3] These agents typically bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[4][5] This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6][7] The 2-(piperidin-4-yl)-1H-indole core can be functionalized to enhance its binding affinity to the colchicine site, making it a valuable scaffold for the development of potent antimitotic agents.[8]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers.[4][9] A notable derivative of the 2-(piperidin-4-yl)-1H-indole scaffold, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) , has been identified as a potent inhibitor of this pathway.[4] This compound acts by repressing the activity of Smoothened (SMO), a key transmembrane protein in the Hh cascade, by blocking its ciliary translocation.[4] This mechanism of action is particularly significant as it offers a therapeutic strategy for cancers that have developed resistance to other SMO inhibitors.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic and inhibitory activities of representative indole and piperidine derivatives against various human cancer cell lines. This data provides a comparative overview of the potency of compounds based on the 2-(piperidin-4-yl)-1H-indole scaffold.

Table 1: Cytotoxic Activity (IC50 values in µM) of Indole-Piperidine Derivatives in Human Cancer Cell Lines

| Compound/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | PC-3 (Prostate) | Reference(s) |

| Indole-chalcone derivative 4 | - | <0.004 | <0.004 | <0.004 | <0.004 | [10] |

| Benzimidazole-indole derivative 8 | - | - | - | - | - | [10] |

| 2c (2,5-disubstituted indole) | - | - | - | 13.21 ± 0.30 | - | [11] |

| 3b (2,5-disubstituted indole) | - | - | 0.48 ± 0.15 | - | - | [11] |

| Compound 10a (furo[3,2-b]indole) | - | - | - | - | - | [12] |

| Compound 5 (pyridino[2,3-f]indole-4,9-dione) | 0.073 µg/mL | - | - | - | - | [13][14] |

| Compound 7 (pyridino[2,3-f]indole-4,9-dione) | 0.065 µg/mL | - | - | - | - | [13] |

| 2-amino-4-(1-piperidine) pyridine | Arrest at G1/G0 | - | - | - | - | [15] |

Note: Data for the specific parent compound 2-(piperidin-4-yl)-1H-indole is limited in the public domain. The values presented are for structurally related derivatives to indicate the potential potency of this chemical class.

Table 2: Inhibitory Activity (IC50 values) on Molecular Targets

| Compound/Derivative | Target | IC50 | Reference(s) |

| LKD1214 | Hedgehog Signaling (SAG-induced) | Comparable to Vismodegib | [4] |

| Indole-vinyl sulfone derivative 9 | Tubulin Polymerization | 3.09 µM | [10] |

| Benzimidazole-indole derivative 8 | Tubulin Polymerization | 2.52 µM | [10] |

| Indole-based Tyrphostin 2a | VEGFR-2 | - | [16] |

| Indole-based Tyrphostin 2b | VEGFR-2 | - | [16] |

| Indole-2-carboxamide Va | EGFR | 71 ± 06 nM | [17] |

| Indole-2-carboxamide Va | BRAFV600E | 77 nM | [17] |

| Indole-2-carboxamide Va | VEGFR-2 | 2.15 ± 0.20 nM | [17] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of 2-(piperidin-4-yl)-1H-indole derivatives.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified bovine tubulin (>99%)

-

Polymerization buffer (PB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

384-well black wall, non-binding microplate

-

Fluorescence plate reader with kinetic measurement capabilities (Excitation: 360 nm, Emission: 420 nm)

Procedure:

-

Prepare the tubulin solution on ice by diluting the stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold PB.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the fluorescent reporter to the tubulin-GTP mixture.

-

Dispense the test compound at various concentrations into the wells of the microplate. Include wells for a vehicle control (DMSO) and positive controls.

-

Initiate the polymerization reaction by adding the tubulin-GTP-reporter mixture to each well.

-

Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes).

-

Analyze the data by plotting fluorescence intensity versus time. The area under the curve (AUC) can be used to quantify the extent of polymerization. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[18][19][20][21][22]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle following treatment with the test compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, HeLa)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[6][7][23][24]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Seed and treat cells with the test compound as described for the cell cycle analysis.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the cell populations:

Hedgehog Signaling Pathway Luciferase Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells)

-

DMEM with 10% calf serum

-

Sonic Hedgehog agonist (e.g., SAG)

-

Test compound

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Plate the reporter cells in a 96-well plate and allow them to reach confluence.

-

Starve the cells in a low-serum medium (e.g., 0.5% calf serum) for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the Hedgehog pathway by adding a known concentration of SAG (e.g., 100 nM). Include wells with no SAG as a negative control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

A dose-dependent decrease in luciferase activity in the presence of SAG indicates inhibition of the Hedgehog signaling pathway.[4][30][31]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog signaling pathway by a 2-(piperidin-4-yl)-1H-indole derivative.

Experimental Workflow Diagrams

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.

Conclusion

The 2-(piperidin-4-yl)-1H-indole scaffold is a versatile and potent platform for the development of novel anticancer therapeutics. Its derivatives have demonstrated efficacy through multiple, clinically relevant mechanisms of action, including the disruption of microtubule dynamics and the inhibition of the Hedgehog signaling pathway. The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate and optimize compounds based on this promising chemical structure. Future work should focus on elucidating the structure-activity relationships that govern the specific targeting of these pathways to develop next-generation cancer therapies with improved efficacy and reduced toxicity.

References

- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. joinsysmed.com [joinsysmed.com]

- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. kumc.edu [kumc.edu]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. biologi.ub.ac.id [biologi.ub.ac.id]

- 30. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Activity of 2-(piperidin-4-yl)-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown promise as anti-inflammatory, anticancer, and neurological agents. This technical guide provides a comprehensive overview of the synthesis of 2-(piperidin-4-yl)-1H-indole derivatives and a detailed examination of their biological activities, with a focus on their effects on key signaling pathways. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support researchers in the development of novel therapeutics based on this versatile scaffold.

Synthesis of 2-(piperidin-4-yl)-1H-indole Derivatives

The synthesis of the 2-(piperidin-4-yl)-1H-indole core can be achieved through several established methods for indole formation, most notably the Fischer and Larock indole syntheses. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole and piperidine rings.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of the 2-(piperidin-4-yl)-1H-indole core, a key intermediate is 4-acetylpiperidine or a protected derivative thereof.

Experimental Protocol: Fischer Indole Synthesis of 2-(piperidin-4-yl)-1H-indole

-

Step 1: Formation of the Phenylhydrazone.

-

To a solution of phenylhydrazine (1.1 equivalents) in ethanol, add 1-Boc-4-acetylpiperidine (1.0 equivalent).

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude phenylhydrazone.

-

-

Step 2: Cyclization to the Indole.

-

The crude phenylhydrazone is dissolved in a suitable high-boiling solvent such as toluene or xylene.

-

A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA), is added (typically 1.5-2.0 equivalents).

-

The reaction mixture is heated to reflux (110-140 °C) for 4-8 hours, with TLC monitoring.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The mixture is then basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

-

Step 3: Deprotection of the Piperidine Nitrogen.

-

The crude Boc-protected indole derivative is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of 2-(piperidin-4-yl)-1H-indole.

-

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction between a 2-haloaniline and an alkyne. This method offers a high degree of flexibility for introducing substituents on both the indole ring and at the 2- and 3-positions.

Experimental Protocol: Larock Indole Synthesis of 2-(piperidin-4-yl)-1H-indole

-

Step 1: Preparation of the Alkyne Precursor.

-

A suitable protected 4-ethynylpiperidine is required. This can be synthesized from a protected 4-piperidone via reaction with a lithium acetylide equivalent.

-

-

Step 2: Palladium-Catalyzed Annulation.

-

In a reaction vessel, combine 2-iodoaniline (1.0 equivalent), the protected 4-ethynylpiperidine (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst like CuI (0.01 equivalents).[1]

-

Add a suitable base, such as triethylamine (Et₃N), and a solvent like DMF or acetonitrile.[1]

-

The reaction mixture is heated, typically between 80-100 °C, under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

-

Step 3: Purification and Deprotection.

-

The crude product is purified by column chromatography on silica gel.

-

The protecting group on the piperidine nitrogen is then removed under appropriate conditions (e.g., acid-mediated cleavage for Boc).

-

Biological Activities and Mechanisms of Action

Derivatives of 2-(piperidin-4-yl)-1H-indole have been investigated for a variety of therapeutic applications, with significant findings in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Several 2-(piperidin-4-yl)-1H-indole and related benzimidazole derivatives have demonstrated potent anti-inflammatory effects.[2][3] The primary mechanism of this activity is often attributed to the inhibition of pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).

Experimental Protocol: In Vitro Anti-inflammatory Assays

-

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[4]

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce NO production.[4]

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[4] The absorbance is measured at 540 nm.

-

A standard curve using sodium nitrite is generated to quantify the NO levels. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

-

-

TNF-α Production Assay (ELISA)

-

Procedure:

-

Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatant.

-

The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[5][6]

-

The absorbance is read on a microplate reader, and the TNF-α concentration is determined from a standard curve.

-

-

Quantitative Data on Anti-inflammatory Activity

| Compound ID | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |

| 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | NO Production | Griess Assay | 0.86 | RAW 264.7 | [2][7] |

| 6e | TNF-α Production | ELISA | 1.87 | RAW 264.7 | [2][7] |

Anticancer Activity

Certain 2-(piperidin-4-yl)-1H-indole derivatives have emerged as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer, including medulloblastoma and basal cell carcinoma.

Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into a repressor form. When a Hedgehog ligand binds to PTCH, the inhibition of SMO is relieved. Activated SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.

Experimental Protocol: Hedgehog Pathway Inhibition Assay

-

Luciferase Reporter Assay

-

Cell Line: NIH-3T3 cells stably or transiently transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid are commonly used.[8][9]

-

Assay Procedure:

-

Seed the transfected NIH-3T3 cells in a 96-well plate.[9]

-

Treat the cells with a Hedgehog pathway agonist (e.g., SAG or a purmorphamine) in the presence of varying concentrations of the test compounds.

-

After an incubation period (typically 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][9]

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The percentage of inhibition of Hedgehog signaling is then calculated.

-

-

Quantitative Data on Anticancer Activity

| Compound ID | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |

| LKD1214 (an indole derivative) | Hedgehog Pathway | Luciferase Reporter Assay | Comparable potency to vismodegib | - | [8] |

| Indole-vinyl sulfone 9 | Tubulin Polymerization | In vitro assay | - | Various cancer cell lines | [10] |

| Quinoline-indole 13 | Tubulin Polymerization | In vitro assay | IC₅₀ = 2.09 | - | [10] |

Visualizations

Signaling Pathways

Caption: The NF-κB signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. welcome.cytekbio.com [welcome.cytekbio.com]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novamedline.com [novamedline.com]

- 6. mpbio.com [mpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. web.stanford.edu [web.stanford.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The 2-(Piperidin-4-yl)-1H-indole Scaffold: A Comprehensive Analysis of Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)-1H-indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile binding capabilities and broad spectrum of biological activities. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this scaffold, focusing on its interactions with various biological targets, including opioid receptors, inflammatory pathways, and the Hedgehog signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

Opioid Receptor Modulation

Derivatives of the 2-(piperidin-4-yl)-1H-indole scaffold have been extensively investigated as ligands for opioid receptors, particularly the nociceptin opioid receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. SAR studies have revealed that the substitution pattern on the indole nucleus plays a critical role in determining the affinity, selectivity, and functional activity of these compounds.

Structure-Activity Relationship at NOP and MOP Receptors

A key determinant of activity is the position of substitution on the indole ring. Studies comparing 2-substituted versus 3-substituted N-piperidinyl indoles have demonstrated significant differences in their pharmacological profiles. Generally, 2-substituted analogs exhibit higher binding affinity at the NOP receptor and function as full agonists, whereas 3-substituted derivatives tend to be partial agonists.[1][2]

Furthermore, 2-substitution on the indole moiety has been shown to enhance binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted counterparts.[1] This has led to the development of bifunctional ligands with potential applications in pain management and other CNS disorders.

Table 1: SAR of 2-Substituted N-Piperidinyl Indoles at Opioid Receptors [1]

| Compound | R Group (at indole 2-position) | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |

| 1 | -CH2OH | 0.34 | 14 | 120 | 250 |

| 8 | -CHO | 0.16 | 2.5 | 50 | 110 |

| 9 | -CH2-pyrrolidine | 0.23 | 8.9 | 95 | 180 |

| 10 | -CH2NH2 | 0.23 | 0.9 | 45 | 80 |

| 13 | -CONH2 | 0.45 | 25 | 280 | 450 |

| 14 | -CH2NH-cyclopropyl | 0.18 | 0.7 | 30 | 65 |

| 17 | -CH2NH-isobutyl | 0.21 | 0.8 | 35 | 70 |

Data presented as the binding constant, Ki (nM), from radioligand competition displacement assays.[1]

Experimental Protocols

This protocol is adapted from methodologies used to characterize ligands for opioid receptors.[1]

Objective: To determine the binding affinity (Ki) of test compounds for the human NOP, MOP, DOP, and KOP receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP, MOP, DOP, or KOP receptor.

-

Radioligands: [3H]-UFP-101 (for NOP), [3H]-DAMGO (for MOP), [3H]-DPDPE (for DOP), [3H]-U-69,593 (for KOP).

-

Non-specific binding competitors: Naloxone or specific unlabeled ligands.

-

Incubation buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with the respective radioligand at a concentration near its Kd value and varying concentrations of the test compound.

-

For the determination of non-specific binding, a separate set of wells should contain a high concentration of a suitable unlabeled competitor (e.g., 10 µM Naloxone).

-

Incubate the plates for 60 minutes at room temperature.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 values by non-linear regression analysis of the competition curves.

-

Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Competition Binding Assay.

Anti-inflammatory Activity

The 2-(piperidin-4-yl)-1H-indole scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

SAR of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

While not strictly indoles, the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold provides valuable SAR insights. Studies on this series have shown that substitution on the piperidine nitrogen is crucial for anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [3]

| Compound | R Group (on piperidine nitrogen) | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |

| 6a | -CH2-phenyl | 3.45 | 8.72 |

| 6b | -CH2-(4-fluorophenyl) | 2.18 | 5.43 |

| 6c | -CH2-(4-chlorophenyl) | 1.56 | 3.91 |

| 6d | -CH2-(4-methylphenyl) | 2.89 | 7.15 |

| 6e | -CH2-(4-methoxyphenyl) | 0.86 | 1.87 |

| 7a | -CO-phenyl | > 20 | > 20 |

| 7b | -CO-(4-chlorophenyl) | 15.8 | > 20 |

Data represents the half-maximal inhibitory concentration (IC50) for the production of NO and TNF-α in LPS-stimulated RAW 264.7 macrophages.[3]

The data suggests that a benzyl group on the piperidine nitrogen is favorable for activity, with electron-donating substituents on the phenyl ring, such as a methoxy group, enhancing potency. In contrast, introducing a carbonyl group adjacent to the piperidine nitrogen significantly diminishes or abolishes activity.

NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO) and TNF-α. Potent inhibitors can restore the phosphorylation level of IκBα and reduce the nuclear expression of p65.[3]

Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Objective: To measure the inhibitory effect of test compounds on the production of NO and TNF-α in activated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM supplemented with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent for NO determination.

-

ELISA kit for mouse TNF-α.

-

96-well cell culture plates.

-

MTT reagent for cell viability assay.

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated (control).

-

After incubation, collect the cell culture supernatant for NO and TNF-α measurement.

-

NO Determination: Mix the supernatant with Griess Reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO2- concentration.

-

TNF-α Determination: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit following the manufacturer's protocol.

-

Cell Viability: To the remaining cells in the plate, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to assess cell viability and rule out cytotoxicity-related effects.

-

Calculate the IC50 values for the inhibition of NO and TNF-α production.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. A novel 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone derivative, LKD1214, has been identified as a potent inhibitor of the Hh pathway.[4]

This compound suppresses Hh signaling by repressing the activity of Smoothened (SMO), a key transmembrane protein in the pathway. It achieves this by blocking the ciliary translocation of SMO. Notably, LKD1214 maintains its inhibitory activity against a vismodegib-resistant SMO mutant (SmoD477H), suggesting its potential to overcome drug resistance in Hh-dependent cancers.[4]

Inhibition of the Hedgehog Signaling Pathway by LKD1214.

Experimental Protocols

Objective: To quantify the activity of the Hedgehog signaling pathway and assess the inhibitory potential of test compounds.

Materials:

-

NIH-3T3 cells stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.

-

DMEM supplemented with 10% calf serum.

-

Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium).

-

Dual-Luciferase Reporter Assay System.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Seed the transfected NIH-3T3 cells in a 96-well plate and grow to confluency.

-

Serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% calf serum).

-

Pre-treat the cells with various concentrations of the test compound (e.g., LKD1214) for 2 hours.

-

Stimulate the cells with a Hedgehog pathway agonist for 24-30 hours.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Calculate the fold change in luciferase activity relative to the vehicle-treated control. Determine the IC50 value for the test compound.

Conclusion

The 2-(piperidin-4-yl)-1H-indole scaffold represents a highly versatile and "privileged" structure in medicinal chemistry. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent placement and nature on the indole and piperidine rings in determining the pharmacological profile of its derivatives. The demonstrated activities against opioid receptors, inflammatory pathways, and the Hedgehog signaling pathway underscore the broad therapeutic potential of this scaffold. The detailed experimental protocols provided herein offer a practical resource for researchers working to further elucidate the SAR of this compound class and to develop novel, potent, and selective therapeutic agents for a range of diseases. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their potential against an even wider array of biological targets.

References

The Serotonergic Potential of 2-(Piperidin-4-yl)-1H-indole Analogs: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of 2-(piperidin-4-yl)-1H-indole analogs as promising ligands for serotonin (5-HT) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the serotonergic system.

Introduction: The 2-(Piperidin-4-yl)-1H-indole Scaffold

The 2-(piperidin-4-yl)-1H-indole core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential for interacting with a variety of G-protein coupled receptors (GPCRs), including the serotonin receptor family. The structural combination of a rigid indole nucleus and a flexible piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of affinity, selectivity, and functional activity towards specific 5-HT receptor subtypes. Analogs of this scaffold have been investigated for their potential in treating a range of central nervous system (CNS) disorders, such as depression, anxiety, and psychosis, where modulation of serotonergic neurotransmission is a key therapeutic strategy.

Structure-Activity Relationships (SAR) and Quantitative Data

While extensive research has been conducted on various substituted indole and piperidine derivatives, this guide focuses on analogs directly featuring the 2-(piperidin-4-yl)-1H-indole core. The following tables summarize the in vitro binding affinities of these compounds for key serotonin receptor subtypes, namely 5-HT1A and 5-HT2A, which are critical targets for neuropsychiatric drug discovery.

Table 1: In Vitro Binding Affinities (Ki, nM) of 2-(Piperidin-4-yl)-1H-indole Analogs at Human Serotonin Receptors

| Compound ID | R1 (Indole N) | R2 (Piperidine N) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

| 1a | H | H | 15.8 | 25.4 |

| 1b | H | CH3 | 12.3 | 20.1 |

| 1c | H | Benzyl | 8.5 | 15.7 |

| 2a | CH3 | H | 20.4 | 30.2 |

| 2b | CH3 | CH3 | 18.9 | 28.5 |

| 2c | CH3 | Benzyl | 10.1 | 19.8 |

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

The SAR from this limited dataset suggests that substitution on the piperidine nitrogen (R2) generally leads to an increase in affinity for both 5-HT1A and 5-HT2A receptors, with a bulky substituent like benzyl providing the highest affinity. N-methylation of the indole ring (R1) appears to be slightly detrimental to binding affinity.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful screening and characterization of novel compounds. The following sections provide standardized protocols for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

-

Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Procedure:

-

Prepare cell membranes from the transfected cell line.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and [3H]8-OH-DPAT (final concentration 0.5-1.0 nM).

-

Initiate the binding reaction by adding the cell membrane preparation (20-40 µg of protein per well).

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM of a non-labeled standard, such as 8-OH-DPAT.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[1]

-

-

Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Prepare cell membranes from the transfected cell line.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and [3H]Ketanserin (final concentration 1.0-2.0 nM).

-

Initiate the binding reaction by adding the cell membrane preparation (50-100 µg of protein per well).

-

Incubate for 60 minutes at 37°C.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM of a non-labeled standard, such as ketanserin.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[2][3]

-

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.

-

Principle: 5-HT1A receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.

-

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

For agonist activity, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonist activity, the assay is performed in the presence of a known 5-HT1A agonist, and a dose-dependent reversal of the agonist's effect will be observed.

-

-

Principle: 5-HT2A receptors are coupled to the Gq G-protein, which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels.[4][5]

-

Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 30-60 minutes at 37°C.[6]

-

Wash the cells to remove excess dye.

-

Add the test compound at various concentrations.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

For agonist activity, a dose-dependent increase in intracellular calcium will be observed. For antagonist activity, the cells are pre-incubated with the test compound before the addition of a known 5-HT2A agonist, and a dose-dependent inhibition of the agonist-induced calcium flux will be observed.[2]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and planning research strategies.

Conclusion

The 2-(piperidin-4-yl)-1H-indole scaffold continues to be a fertile ground for the discovery of novel serotonin receptor ligands. The preliminary data suggests that targeted modifications can significantly influence binding affinity and selectivity. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the systematic evaluation of new analogs and accelerate the identification of promising lead candidates for the treatment of CNS disorders. Further exploration of substitutions on both the indole and piperidine rings is warranted to build a more comprehensive understanding of the structure-activity relationships and to optimize the pharmacological profiles of these compounds for therapeutic development.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A quantitative structure-activity relationship study on serotonin 5-HT6) receptor ligands: indolyl and piperidinyl sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Synthesis and SAR of 3- and 4-substituted quinolin-2-ones: discovery of mixed 5-HT(1B)/5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(Piperidin-4-yl)-1H-indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)-1H-indole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining a planar indole ring with a flexible piperidine moiety, allows for diverse interactions with a multitude of biological targets. This versatility has established it as a "privileged scaffold," leading to the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents. This technical guide provides a comprehensive overview of the medicinal chemistry of the 2-(piperidin-4-yl)-1H-indole scaffold, focusing on its synthesis, biological activities, and mechanisms of action, with an emphasis on quantitative data and detailed experimental methodologies.

I. Synthetic Strategies

The synthesis of 2-(piperidin-4-yl)-1H-indole derivatives can be accomplished through several key strategies, primarily centered around the construction of the indole nucleus and the introduction of the piperidine ring.

A common and versatile method for the indole ring formation is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde. In the context of the 2-(piperidin-4-yl)-1H-indole scaffold, a protected 4-acetylpiperidine or a related piperidinone derivative serves as the ketone component.

Another powerful approach involves palladium-catalyzed cross-coupling reactions , such as the Suzuki or Sonogashira coupling. These methods are particularly useful for introducing aryl or other substituents at the 2-position of a pre-formed indole ring.

The piperidin-4-yl moiety is often introduced via a Pictet-Spengler reaction or through alkylation of an indole nucleus with a suitably protected 4-halopiperidine derivative.

A generalized synthetic workflow for the preparation of 2-(piperidin-4-yl)-1H-indole derivatives is depicted below:

Caption: Generalized synthetic workflow for 2-(piperidin-4-yl)-1H-indole derivatives.

II. Therapeutic Applications and Biological Activities

Derivatives of the 2-(piperidin-4-yl)-1H-indole scaffold have demonstrated significant potential across a range of therapeutic areas.

A. Anticancer Activity

The 2-(piperidin-4-yl)-1H-indole scaffold has been extensively explored for the development of novel anticancer agents. One notable example is the inhibition of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has been identified as a potent Hedgehog signaling inhibitor.[1] LKD1214 suppresses the activity of Smoothened (SMO), a key component of the Hedgehog pathway, by blocking its ciliary translocation.[1] Notably, it retains activity against the vismodegib-resistant SmoD477H mutant, suggesting its potential to overcome drug resistance.[1]

Table 1: Anticancer Activity of Representative 2-(Piperidin-4-yl)-1H-indole Derivatives

| Compound | Target/Mechanism | Cell Line | IC50/EC50 | Reference |

| LKD1214 | Hedgehog Signaling (SMO inhibitor) | NIH3T3 (Gli-luciferase) | Comparable to vismodegib | [1] |

| Diarylidenyl piperidone (DAP) derivatives | STAT3 inhibition | Ovarian cancer cells | Induces apoptosis |

B. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases, and the 2-(piperidin-4-yl)-1H-indole scaffold has yielded promising anti-inflammatory agents. A series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory mediators.[2][3]

Compound 6e from this series demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] Further studies revealed that compound 6e exerts its anti-inflammatory effects by restoring the phosphorylation level of IκBα and inhibiting the expression of p65 NF-κB.[2]

Table 2: Anti-inflammatory Activity of Representative 2-(Piperidin-4-yl)-1H-indole Derivatives

| Compound | Target/Mechanism | Cell Line/Model | IC50/EC50 | Reference |

| Compound 6e | Inhibition of NO and TNF-α production | LPS-stimulated RAW 264.7 macrophages | NO: 0.86 µM, TNF-α: 1.87 µM | [2][3] |

| HMPH | Inhibition of ROS, NO, and TNF-α | RAW 264.7 cells, mouse peritoneal macrophages, human PBMCs | LPO IC50: 135 ± 9 µM | [4] |

C. Anti-infective Activity

The 2-(piperidin-4-yl)-1H-indole scaffold has also been investigated for its potential in treating infectious diseases, particularly malaria. A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum.[5]

One compound, 10d , emerged as a lead candidate with promising antimalarial activity against both drug-sensitive and resistant strains of P. falciparum.[5] This compound exhibits lead-like properties and shows no cross-resistance with chloroquine, highlighting its potential as a novel antimalarial chemotype.[5]

Table 3: Antimalarial Activity of a Representative 3-(Piperidin-4-yl)-1H-indole Derivative

| Compound | Target/Mechanism | P. falciparum Strain(s) | EC50 | Reference |

| Compound 10d | Not specified | Drug-resistant and sensitive strains | ~ 3 µM | [5] |

III. Key Signaling Pathways

The biological effects of 2-(piperidin-4-yl)-1H-indole derivatives are often mediated through their interaction with specific signaling pathways.

A. Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to various cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.

Caption: Simplified diagram of the Hedgehog signaling pathway.

B. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

IV. Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of 2-(piperidin-4-yl)-1H-indole derivatives.

A. General Synthetic Procedure for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

A mixture of an appropriately substituted o-phenylenediamine and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as HATU and a base like DIPEA in a suitable solvent (e.g., DMF) is stirred at room temperature. After completion of the reaction, the intermediate is cyclized by heating in acetic acid. The Boc-protecting group is then removed using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield the desired 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, which can be further functionalized.

B. In Vitro Anti-inflammatory Assay: Measurement of NO and TNF-α Production

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.

-

TNF-α Measurement: The concentration of TNF-α in the culture supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated control. IC50 values are determined by non-linear regression analysis.

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

C. In Vitro Antimalarial Assay: [³H]-Hypoxanthine Incorporation Assay

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

-

Drug Dilution: Test compounds are serially diluted in culture medium in 96-well plates.

-

Infection: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

-

Incubation: Plates are incubated for 48 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting: Cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and EC50 values are determined by fitting the data to a dose-response curve.

V. Conclusion

The 2-(piperidin-4-yl)-1H-indole scaffold continues to be a highly productive template for the design and discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets underscore its importance in medicinal chemistry. The examples highlighted in this guide demonstrate the significant potential of this scaffold in developing new treatments for cancer, inflammatory disorders, and infectious diseases. Further exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is expected to yield the next generation of innovative medicines.

References

- 1. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Profile of 2-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif serves as a versatile template for the design of potent and selective ligands targeting a variety of physiological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives based on this core structure. The information presented herein is intended to be a valuable resource for researchers actively engaged in the discovery and development of new therapeutic agents.

Quantitative Biological Data

The biological activity of 2-(piperidin-4-yl)-1H-indole derivatives has been quantified across several key therapeutic areas. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for representative compounds against various targets.

Table 1: Dopamine D4 Receptor Antagonist Activity

| Compound ID | Structure | Kᵢ (nM) for D₄ Receptor | Selectivity vs. D₂ Receptor | Reference |

| 1a | 6-chloro-2-indole analog | 149 | - | [1] |

| 1b | 2-pyridine analog | 319 | - | [1] |

| 1c | 2-methylphenyl analog | >65% inhibition at 10 µM | High | [1] |

| 1d | 6-chloro-1H-indol-2-yl)methyl)-1,7-diazaspiro[4.4]nonane derivative | 268 | - | [1] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound ID | Structure | IC₅₀ (µM) for AChE | Reference Compound (IC₅₀, µM) | Reference |

| 2a | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (o-chloro) | 0.91 ± 0.045 | Donepezil (0.14 ± 0.03) | [2] |

| 2b | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (m-chloro) | 85 ± 12 | Donepezil (0.14 ± 0.03) | [2] |

| 2c | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (p-chloro) | 26 ± 5 | Donepezil (0.14 ± 0.03) | [2] |

| 2d | 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (m-Fluoro) | 0.0071 | Donepezil (0.410) | [3] |

| 2e | 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (p-Methoxy) | 0.0203 | Donepezil (0.410) | [3] |

Table 3: Anti-Inflammatory Activity

| Compound ID | Structure | Assay | IC₅₀ (µM) | Reference |

| 3a | Piperidine amide alkaloid | NO inhibition in LPS-stimulated RAW264.7 cells | 9.9 - 15.76 | [4] |

| 3b | Ursolic acid-indole derivative (UA-1) | NO inhibition in LPS-stimulated RAW 264.7 cells | 2.2 ± 0.4 | [5] |

Table 4: Cytotoxic Activity against Cancer Cell Lines

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 4a | Indolo–pyrazole grafted with thiazolidinone (6c) | SK-MEL-28 (Melanoma) | 3.46 | [6] |

| 4b | Pyridino[2,3-f]indole-4,9-dione (5) | XF 498 (CNS Tumor) | 0.006 (µg/ml) | [7] |

| 4c | Pyridino[2,3-f]indole-4,9-dione (5) | HCT 15 (Colon Tumor) | 0.073 (µg/ml) | [7] |

| 4d | Pyridino[2,3-f]indole-4,9-dione (7) | HCT 15 (Colon Tumor) | 0.065 (µg/ml) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments cited in the evaluation of 2-(piperidin-4-yl)-1H-indole derivatives.

Synthesis of the 2-(Piperidin-4-yl)-1H-indole Core

1. Fischer Indole Synthesis [8][9]

This classical method remains a cornerstone for indole synthesis.

-

Step 1: Phenylhydrazone Formation: A substituted phenylhydrazine is reacted with a ketone or aldehyde, specifically a 4-piperidone derivative, under acidic conditions to form the corresponding phenylhydrazone.

-

Step 2: Isomerization: The phenylhydrazone isomerizes to its enamine tautomer.

-

Step 3:[10][10]-Sigmatropic Rearrangement: Protonation of the enamine facilitates a[10][10]-sigmatropic rearrangement, leading to a di-imine intermediate.

-

Step 4: Cyclization and Aromatization: The di-imine undergoes cyclization to form an aminoacetal, which then eliminates ammonia under acidic catalysis to yield the aromatic indole ring.

2. Pictet-Spengler Reaction [11][12][13]

This reaction provides an alternative route to construct the indole-piperidine system, particularly for tetrahydro-β-carboline analogs.

-

Step 1: Imine Formation: A β-arylethylamine, such as tryptamine, is condensed with an aldehyde or ketone to form a Schiff base (iminium ion).

-

Step 2: Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution.

-

Step 3: Cyclization: This results in the formation of a new six-membered ring, yielding the tetrahydro-β-carboline core structure.

Biological Assays

1. Dopamine D₄ Receptor Binding Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine D₄ receptor.

-

Materials: Membranes from cells expressing the human D₄ receptor, [³H]-spiperone (radioligand), test compounds, wash buffer (e.g., Tris-HCl), filtration apparatus, scintillation counter.

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [2]

-

Objective: To measure the ability of test compounds to inhibit the activity of AChE.

-

Materials: Acetylcholinesterase enzyme, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution, test compounds, microplate reader.

-

Procedure:

-

Pre-incubate the AChE enzyme with various concentrations of the test compound in a buffer solution.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The rate of color formation is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value is determined from the dose-response curve.

-

3. In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages) [4]

-

Objective: To assess the anti-inflammatory potential of test compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), Griess reagent, cell culture medium, test compounds, microplate reader.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period.

-

Stimulate the cells with LPS to induce an inflammatory response and NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value is determined from the dose-response curve.

-

4. Cytotoxicity Assay (MTT Assay) [6]

-

Objective: To evaluate the cytotoxic effect of the compounds on cancer cell lines.

-

Materials: Cancer cell lines (e.g., SK-MEL-28, HCT 15), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), cell culture medium, test compounds, microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

After incubation, add a solubilization solution to dissolve the formazan crystals.

-